GCN2iB

描述

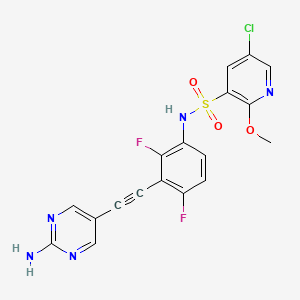

GCN2iB is an ATP-competitive inhibitor of a serine/threonine-protein kinase general control nonderepressible 2 (GCN2), with an IC50 of 2.4 nM .

Chemical Reactions Analysis

This compound is an ATP-competitive inhibitor of GCN2 . It has been observed that low concentrations of this compound increase GCN2 phosphorylation of eIF2 and enhance Atf4 expression and activity . Other ATP-competitive inhibitors can also activate GCN2, although there are differences in their mechanisms of activation .Physical And Chemical Properties Analysis

This compound has a molecular formula of C18H12ClF2N5O3S and a molecular weight of 451.83 . It is a solid substance that is soluble in DMSO .科学研究应用

1. 在糖尿病心肌病中的作用

GCN2iB已被研究其在糖尿病心肌病(DCM)中的治疗潜力。研究表明,在2型糖尿病小鼠中进行this compound治疗导致心脏功能改善,心肌纤维化减少,脂质积累和氧化应激减少。这些好处与脂质代谢相关基因、抗氧化基因、心肌代谢组学特征和基因表达谱的改变相关,表明其作为DCM治疗新药候选的潜力 (Yuan et al., 2022)。

2. 在肿瘤发展和进展中的意义

GCN2在癌症研究中引起了兴趣,因为它在氨基酸饥饿应激期间的细胞代谢中起作用。有假设称GCN2在显著的营养应激期间帮助肿瘤细胞存活,促进肿瘤发生和化疗耐药性。这促使了对GCN2抑制剂作为潜在治疗药物的研究,尽管大多数研究仍处于特定压力和药物处理下的各种癌症模型系统 (Gold & Masson, 2022)。

3. 参与免疫细胞功能

GCN2,作为对氨基酸饥饿和其他压力响应的应激传感器,对各种免疫相关疾病起着关键作用。它调节巨噬细胞功能极化和CD4+ T细胞亚群分化,使其成为免疫系统中的重要调节分子。了解GCN2在不同条件下对免疫细胞的作用可能有助于开发许多免疫相关疾病的潜在疗法 (Zhao et al., 2023)。

4. 在免疫肿瘤学中的潜力

GCN2是肿瘤微环境中巨噬细胞和髓源性抑制细胞(MDSC)极化的关键驱动因素,影响T细胞衰竭和整体免疫应答。研究表明,靶向GCN2导致巨噬细胞和MDSC表型转变,促进抗肿瘤免疫。这表明在免疫肿瘤学中靶向GCN2的治疗潜力 (Halaby et al., 2019)。

作用机制

GCN2iB works by inhibiting GCN2, a serine/threonine-protein kinase. Interestingly, it has been found that this compound can actually activate GCN2 . Low concentrations of this compound increase GCN2 phosphorylation of eIF2 and enhance Atf4 expression and activity . It’s also capable of activating GCN2 mutants devoid of functional regulatory domains or with certain kinase domain substitutions derived from GCN2-deficient human patients .

安全和危害

属性

IUPAC Name |

N-[3-[2-(2-aminopyrimidin-5-yl)ethynyl]-2,4-difluorophenyl]-5-chloro-2-methoxypyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12ClF2N5O3S/c1-29-17-15(6-11(19)9-23-17)30(27,28)26-14-5-4-13(20)12(16(14)21)3-2-10-7-24-18(22)25-8-10/h4-9,26H,1H3,(H2,22,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGHVXJKGYJYWOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)Cl)S(=O)(=O)NC2=C(C(=C(C=C2)F)C#CC3=CN=C(N=C3)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12ClF2N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

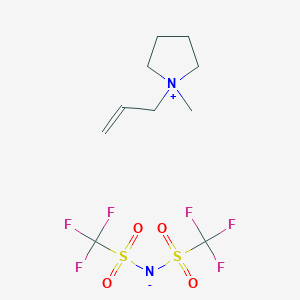

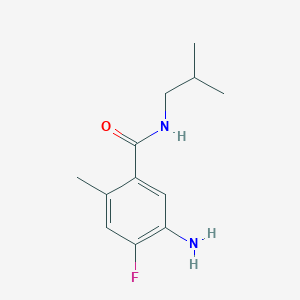

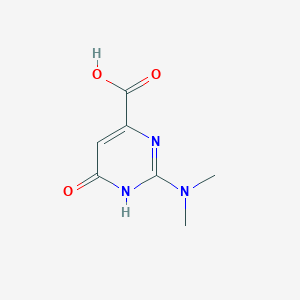

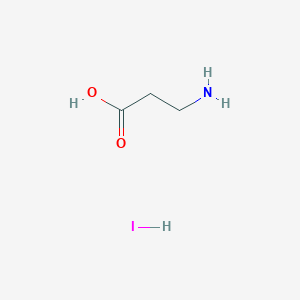

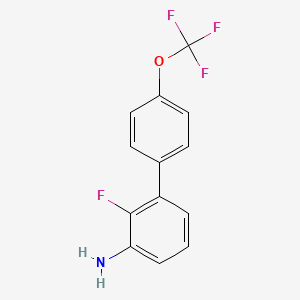

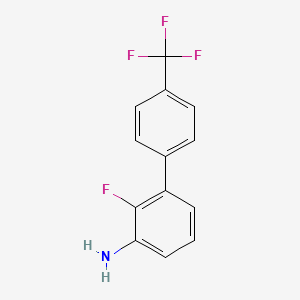

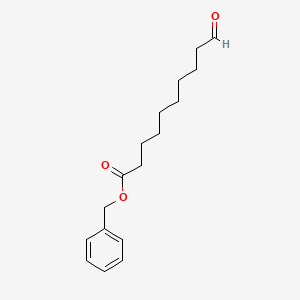

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Bromo-5-octylthieno[3,2-b]thiophene](/img/structure/B1384034.png)

![7-[4-[(2-oxo-1H-quinolin-7-yl)oxy]butoxy]-1H-quinolin-2-one](/img/structure/B1384037.png)

![6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine HCl](/img/structure/B1384042.png)

![1-[(Z)-(5-Chloro-2-hydroxyphenyl)methylideneamino]-3-[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]urea](/img/structure/B1384046.png)

![3-Methyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole hydrochloride](/img/structure/B1384051.png)